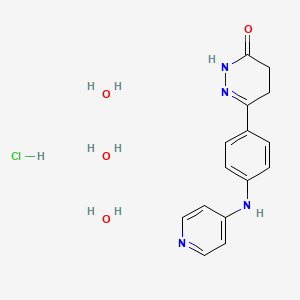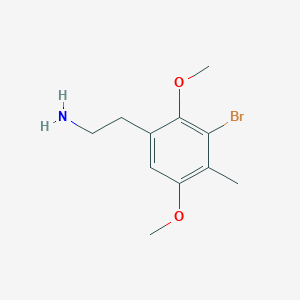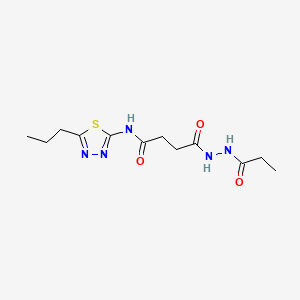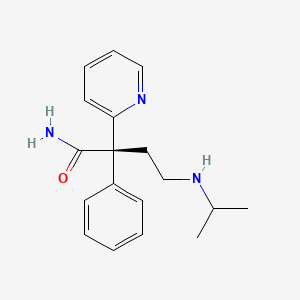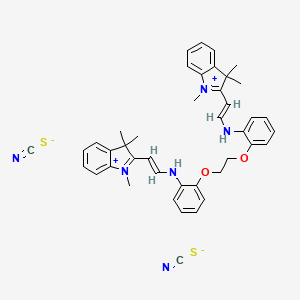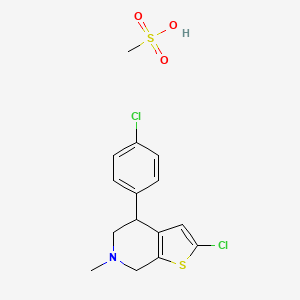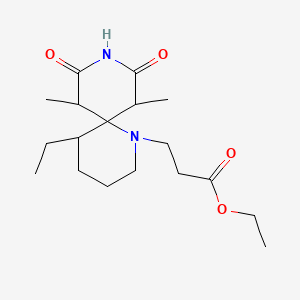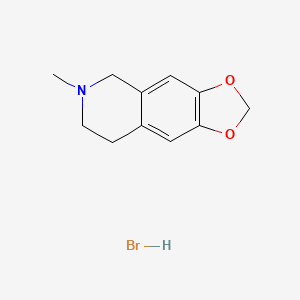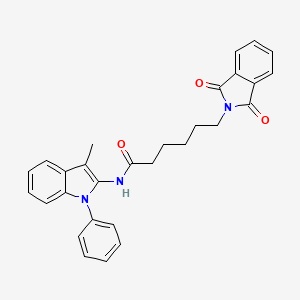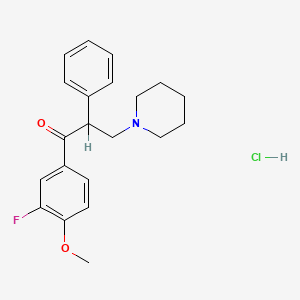
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorine atom, a methoxy group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the fluorine and methoxy groups, and finally, the incorporation of the piperidine ring. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Industrial production also focuses on cost-effectiveness, safety, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanone, 2-amino-2-methyl-1-[4-(1-methylethoxy)phenyl]-
- 1-(4-fluorophenyl)-3-(1-piperidyl)propan-1-one hydrochloride
Uniqueness
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
110345-34-1 |
|---|---|
Molekularformel |
C21H25ClFNO2 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24FNO2.ClH/c1-25-20-11-10-17(14-19(20)22)21(24)18(16-8-4-2-5-9-16)15-23-12-6-3-7-13-23;/h2,4-5,8-11,14,18H,3,6-7,12-13,15H2,1H3;1H |
InChI-Schlüssel |
IYGJZCAJDYNYCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C(CN2CCCCC2)C3=CC=CC=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


